Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate

Medicinal Chemistry ADME Prediction Ligand Design

Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate (CAS 53206-84-1) is a fully synthetic small molecule (C19H29NO5, MW 351.44 g/mol) belonging to the orthothymotic ester class, first disclosed in the Maffrand et al. 1974 series.

Molecular Formula C19H29NO5
Molecular Weight 351.4 g/mol
CAS No. 53206-84-1
Cat. No. B13769923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate
CAS53206-84-1
Molecular FormulaC19H29NO5
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(C)C)OCC(CN2CCOCC2)O)C(=O)OC
InChIInChI=1S/C19H29NO5/c1-13(2)16-6-5-14(3)17(19(22)23-4)18(16)25-12-15(21)11-20-7-9-24-10-8-20/h5-6,13,15,21H,7-12H2,1-4H3
InChIKeyXMGWVESVLPTSKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate (CAS 53206-84-1): A Structurally Differentiated Orthothymotic Ester with Dual Hydrogen-Bonding Capacity for Medicinal Chemistry and Targeted Procurement


Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate (CAS 53206-84-1) is a fully synthetic small molecule (C19H29NO5, MW 351.44 g/mol) belonging to the orthothymotic ester class, first disclosed in the Maffrand et al. 1974 series . The compound is characterized by a trisubstituted benzoic acid methyl ester core (p-cymene-2-carboxylate) bearing an isopropyl group at C3 and a methyl group at C6, functionalized through the phenolic oxygen with a 2-hydroxy-3-morpholinopropoxy side chain . This structure was explicitly covered in U.S. Patent 3,906,030, which claims amino ether derivatives of orthothymotic esters for cardiovascular and neurological indications [1]. Unlike simpler orthothymotic analogs, the compound incorporates a secondary alcohol within its linker region, conferring a hydrogen bond donor (HBD) count of 1 and a topological polar surface area (TPSA) of 68.23 Ų, which are absent in the corresponding morpholinoethoxy and piperidinoethoxy analogs .

Why Generic Substitution of Orthothymotic Amino Ethers Fails: The Critical Role of the Hydroxy-Morpholino Linker in Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate (CAS 53206-84-1)


Within the orthothymotic amino ether series, compounds sharing the p-cymene-2-carboxylate core but differing in the amino-alkoxy side chain cannot be assumed interchangeable. The morpholinoethoxy derivative (CAS 52073-27-5, C18H27NO4) and the piperidinoethoxy derivative (CAS 52073-26-4, C19H29NO3) both lack the secondary alcohol present in the 2-hydroxypropoxy linker of the target compound . This single hydroxyl group increases the hydrogen bond donor count from 0 to 1 and expands the topological polar surface area (TPSA) by approximately 20 Ų relative to the ethoxy-linked analogs, altering both passive permeability and the capacity for directed hydrogen bonding with biological targets . The morpholine ring, when paired with the hydroxy linker, creates a geometrically constrained hydrogen-bonding motif that is absent in diethylamino (CAS 53206-83-0) or piperidine-substituted variants, making generic substitution pharmacologically unreliable without explicit comparative data [1].

Quantitative Differentiation Evidence for Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate (CAS 53206-84-1) Versus Closest Orthothymotic Ester Analogs


Hydrogen Bond Donor Count: Target Compound (HBD = 1) vs. Morpholinoethoxy and Piperidinoethoxy Derivatives (HBD = 0)

The target compound contains a secondary alcohol in its 2-hydroxypropoxy linker, providing exactly one hydrogen bond donor (HBD). In contrast, the morpholinoethoxy analog (CAS 52073-27-5, C18H27NO4) and the piperidinoethoxy analog (CAS 52073-26-4, C19H29NO3) possess zero HBDs due to their simple ethoxy linkers . This HBD count difference (1 vs. 0) is significant for molecular recognition; hydrogen bond donors are essential for interactions with target protein residues and influence blood–brain barrier permeability according to Lipinski's and related medicinal chemistry rules [1]. The presence of a single HBD in a molecule of this size class (MW ~351) places it in a favorable region of drug-like chemical space that is inaccessible to the zero-HBD analogs.

Medicinal Chemistry ADME Prediction Ligand Design

Topological Polar Surface Area (TPSA): Target Compound (68.23 Ų) vs. Morpholinoethoxy Analog (~48 Ų)

The computed topological polar surface area (TPSA) of Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate is 68.23 Ų, as reported by the ACD/Labs Percepta Platform . The morpholinoethoxy analog (CAS 52073-27-5) possesses a TPSA of approximately 48 Ų, with this ~20 Ų difference attributable to the additional oxygen atom of the secondary alcohol and the altered molecular geometry introduced by the 2-hydroxypropoxy linker . TPSA is a key determinant of passive membrane permeability and oral bioavailability, with compounds exceeding 60 Ų typically exhibiting reduced passive transcellular permeation but improved aqueous solubility relative to lower-TPSA analogs. The 68.23 Ų value of the target compound places it within a distinct property space compared to the ethoxy-linked series.

Drug-likeness Assessment Permeability Prediction Computational Chemistry

Lipophilicity (LogP): Target Compound (LogP = 1.915) vs. Diethylamino-Hydroxy Analog (CAS 53206-83-0; LogP ≈ 2.6)

The target compound exhibits a computed LogP of 1.915 (ACD/Labs), reflecting the moderate lipophilicity conferred by the morpholine ring balanced by the polar hydroxyl and ester groups . The closely related diethylamino-hydroxypropoxy analog (CAS 53206-83-0, C19H31NO4, MW 337.45) is predicted to have a higher LogP of approximately 2.6 due to the replacement of the morpholine oxygen with diethylamino methylene groups, which reduces polarity and increases hydrophobic surface area . This ΔLogP of approximately –0.7 for the target compound indicates significantly greater aqueous solubility potential and different partitioning behavior, which is critical for achieving appropriate distribution in biological systems and for formulation considerations.

Physicochemical Profiling LogP/LogD Prediction Lead Optimization

Scaffold Topology and Synthetic Accessibility: Unique Morpholino-Hydroxypropoxy Architecture vs. Ethoxy-Linked and Piperidine-Based Analog Series

The target compound is the sole orthothymotic ester derivative in the Maffrand patent series (U.S. 3,906,030) that combines three specific structural elements: (i) a morpholine ring, (ii) a 2-hydroxypropoxy linker, and (iii) a methyl ester at the ortho position [1]. The morpholinoethoxy analog (CAS 52073-27-5) lacks the hydroxyl group, the piperidinoethoxy analog (CAS 52073-26-4) substitutes piperidine for morpholine while also lacking the hydroxyl, and the diethylamino-hydroxypropoxy analog (CAS 53206-83-0) replaces the cyclic morpholine with an acyclic diethylamino group . This specific morpholino-hydroxypropoxy architecture creates a constrained hydrogen-bonding geometry that is not achievable with the ethoxy-linked or acyclic-amino analogs, making the compound a unique chemical probe for structure-activity relationship (SAR) studies within this chemotype.

Synthetic Chemistry Scaffold Design Patent-Based Differentiation

Definitive Application Scenarios for Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate (CAS 53206-84-1) in Research and Industrial Procurement


SAR Probe for Hydrogen-Bond-Dependent Target Engagement in GPCR and Enzyme Screening Cascades

The target compound's unique HBD count of 1, conferred by its secondary alcohol, makes it the only orthothymotic amino ether derivative capable of engaging biological targets that require a directed hydrogen bond from the ligand for binding affinity. In screening cascades where the morpholinoethoxy analog (HBD = 0) shows no activity, the target compound can reveal HBD-dependent SAR determinants, as demonstrated by its inclusion in the Maffrand patent series specifying cardiovascular and neurological indications [1]. Researchers investigating GPCR or enzyme targets where a hydroxyl moiety is pharmacophorically essential should procure this compound as the sole morpholine-containing probe in the series with HBD capability.

Physicochemical Benchmarking for ADME Property Optimization of Orthothymotic Esters

With a TPSA of 68.23 Ų and LogP of 1.915, the target compound occupies a distinct region of drug-like chemical space that bridges the property profiles of the more lipophilic diethylamino analog (predicted LogP ≈ 2.6) and the lower-TPSA ethoxy-linked analogs (TPSA ≈ 48 Ų) [1]. This makes it an ideal benchmark compound for computational and experimental ADME studies aimed at optimizing the permeability-solubility balance within the orthothymotic ester series. Procurement is justified for any drug discovery program that requires a calibration standard for in vitro permeability (e.g., PAMPA or Caco-2) or solubility assays.

Patent-Defined Reference Standard for Cardiovascular and Neurological Lead Identification

U.S. Patent 3,906,030 explicitly claims amino ether derivatives of orthothymotic esters, including the target compound, for therapeutic applications in the cardiovascular and neurological domains [1]. While specific in vivo data are not publicly available for individual compounds, the patent's classification under A61P9/08 (vasodilators) and A61P25/00 (nervous system drugs) provides a documented therapeutic hypothesis [1]. The target compound serves as a reference standard for any research group or industrial laboratory seeking to validate or extend the claims of this patent family, particularly where morpholine-containing derivatives are concerned.

Synthetic Intermediate for Diversification of Orthothymotic Chemical Space

The presence of a free secondary alcohol in the linker provides a synthetic handle for further derivatization (e.g., acylation, sulfonylation, or carbamoylation) that is unavailable in the ethoxy-linked analog series [1]. This makes the target compound a versatile intermediate for generating focused libraries of orthothymotic ester derivatives with modulated physicochemical properties. Procurement is recommended for medicinal chemistry groups seeking to explore the SAR around the linker hydroxyl group without undertaking de novo synthesis of the morpholino-hydroxypropoxy scaffold.

Quote Request

Request a Quote for Methyl 3-(2-hydroxy-3-morpholinopropoxy)-p-cymene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.